molecular formula C16H21N5OS B2710029 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide CAS No. 887839-28-3

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Cat. No.: B2710029
CAS No.: 887839-28-3
M. Wt: 331.44
InChI Key: FQTLJSDNAAWJQY-UHFFFAOYSA-N
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Description

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a complex organic compound that features a triazole ring, a cyclohexyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a simpler amine derivative .

Scientific Research Applications

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism by which 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate various biochemical pathways, leading to the desired therapeutic or functional outcome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and application development .

Properties

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c17-21-15(12-7-3-1-4-8-12)19-20-16(21)23-11-14(22)18-13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11,17H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTLJSDNAAWJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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